molecular formula C22H43N5O13 B045834 Amikacin CAS No. 37517-28-5

Amikacin

Cat. No.: B045834
CAS No.: 37517-28-5
M. Wt: 585.6 g/mol
InChI Key: LKCWBDHBTVXHDL-RMDFUYIESA-N
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Mechanism of Action

Target of Action

Amikacin, a semi-synthetic aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, making them an effective target for disrupting bacterial growth .

Mode of Action

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunits of bacteria . This binding interferes with mRNA binding and tRNA acceptor sites, thereby disrupting normal protein synthesis and production . The result is the creation of non-functional or toxic proteins that inhibit bacterial growth .

Biochemical Pathways

This compound’s action affects various metabolic pathways essential for bacterial survival. The primary resistance mechanism against aminoglycosides like this compound is enzymatic modification by aminoglycoside-modifying enzymes, which are divided into acetyl-transferases, phosphotransferases, and nucleotidyltransferases . This compound is refractory to most aminoglycoside modifying enzymes, making it effective against more resistant strains of bacteria .

Pharmacokinetics

This compound exhibits a high bioavailability of over 90% . It is mostly unmetabolized and is excreted via the kidneys, with an elimination half-life of 2-3 hours . The dosage of this compound should be adjusted based on the patient’s renal function to avoid potential toxicity .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound causes the production of non-functional or toxic proteins within the bacteria, leading to their death . This makes this compound effective against a broad spectrum of bacterial infections, including those caused by more resistant strains of Gram-negative bacteria and some Gram-positive bacteria .

Action Environment

This compound works in a concentration-dependent manner and has better action in an alkaline environment . Environmental factors such as pH and the presence of other compounds can influence the efficacy and stability of this compound. For example, the presence of aminoglycoside-modifying enzymes in the bacterial environment can lead to resistance against this compound .

Biochemical Analysis

Biochemical Properties

Amikacin interacts with various biomolecules, primarily the 30S ribosomal subunit of bacteria, blocking protein synthesis . The main resistance mechanism against this compound in clinics is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme found in Gram-negative bacteria .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. For instance, at subinhibitory concentrations, it can modify transcription rates . It also disrupts the formation of the Z ring, leading to inhibition of cell division . In some studies, therapeutic levels of this compound reduced polymorphonucleocyte (PMN) chemotaxis .

Molecular Mechanism

This compound works by blocking the function of the bacteria’s 30S ribosomal subunit, making it unable to produce proteins . This action at the molecular level inhibits bacterial protein synthesis, thereby exerting its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the clearance of this compound decreases significantly after multiple dosing intervals, indicating a change in the drug’s effects over time . Furthermore, the use of this compound in loaded erythrocytes leads to significant changes in the pharmacokinetic behavior of the antibiotic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a 15-mg/kg once-daily dosage of this compound is recommended as the initial dosage to get higher probability to achieve the pharmacodynamic/pharmacodynamic target and cumulative fraction of response with lower toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it interferes with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, the administration of this compound in loaded erythrocytes in rats leads to significant changes in the pharmacokinetic behavior of the antibiotic, with a greater accumulation observed in reticuloendothelial system (RES) organs such as the liver and spleen .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosomes where it exerts its effects by inhibiting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amikacin is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . This process involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves:

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCWBDHBTVXHDL-RMDFUYIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110660-83-8
Record name Amikacin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3022586
Record name Amikacin
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Molecular Weight

585.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Amikacin
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Solubility

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L
Record name Amikacin
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Record name Amikacin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

The primary mechanism of action of amikacin is the same as that for all aminoglycosides. It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth. This leads to disruption of normal protein synthesis and production of non-functional or toxic peptides. Other actions have been postulated for drugs of this class. Amikacin, as well as the rest of the aminoglycosides, are generally bacteriocidal against gram-positive and gram-negative bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Color/Form

White crystalline powder from methanol-isopropanol

CAS No.

37517-28-5
Record name Amikacin
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Record name AMIKACIN
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Record name Amikacin
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Melting Point

203-204 °C (sesquihydrate), 203 - 204 °C
Record name Amikacin
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Record name Amikacin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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